molecular formula C16H18N4O B2727502 4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955839-67-5

4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Katalognummer B2727502
CAS-Nummer: 955839-67-5
Molekulargewicht: 282.347
InChI-Schlüssel: NTTDJXDODZYXKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyridazinone ring, which is a type of nitrogen-containing heterocyclic compound . The compound also contains an isopropyl group, a methyl group, and an o-tolyl group .


Molecular Structure Analysis

The molecular formula of this compound is C16H18N4O, and its molecular weight is 282.347. It contains a pyrazolo[3,4-d]pyridazinone ring, an isopropyl group, a methyl group, and an o-tolyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrazolo[3,4-d]pyridazinone ring, for example, might participate in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors and Cytochrome P450

The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes underscores the significance of specific inhibitors in assessing drug-drug interactions mediated by cytochrome P450 enzymes. This research is pivotal in understanding how various drugs are metabolized and how potential interactions can be predicted and managed, offering insights into the metabolism of a wide range of structurally diverse drugs. The selectivity of chemical inhibitors, including pyrazolo[3,4-d]pyridazine derivatives, plays a crucial role in deciphering the involvement of specific CYP isoforms (Khojasteh et al., 2011).

Organophosphorus Azoles and NMR Spectroscopy

Research on organophosphorus azoles incorporating tetra-, penta-, and hexacoordinated phosphorus atoms highlights the utility of these compounds in understanding stereochemical structures through NMR spectroscopy. This work emphasizes the role of organophosphorus azoles, including pyrazolo[3,4-d]pyridazine derivatives, in the field of chemical analysis and structural elucidation, offering a pathway for researchers to explore the stereochemical configurations of complex molecules (Larina, 2023).

Hybrid Catalysts in Medicinal Chemistry

The importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which serve as key precursors for medicinal and pharmaceutical industries, is explored through a review of synthetic pathways and applications. This research demonstrates the broad utility of pyrazolo[3,4-d]pyridazine derivatives in developing lead molecules for therapeutic applications, underscoring the compound's versatility in medicinal chemistry (Parmar et al., 2023).

Heterocyclic Scaffold in Synthesis

The chemistry of heterocyclic compounds, specifically focusing on pyrazolo[3,4-d]pyridazine derivatives, is reviewed in the context of their application in synthesizing a wide array of heterocyclic compounds. This research sheds light on the reactivity and utility of these compounds in generating diverse heterocyclic structures, offering a valuable resource for synthetic chemists in the development of new compounds and materials (Gomaa & Ali, 2020).

Dipeptidyl Peptidase IV Inhibitors and Therapeutic Patents

Recent patents on dipeptidyl peptidase IV inhibitors detail the exploration of pyrazolo[3,4-d]pyridazine derivatives within the realm of antidiabetic drugs. This review encapsulates the ongoing research and development efforts in identifying novel inhibitors that can effectively manage type 2 diabetes mellitus, highlighting the compound's potential in therapeutic applications (Mendieta et al., 2011).

Eigenschaften

IUPAC Name

6-methyl-1-(2-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-10(2)14-12-9-17-20(13-8-6-5-7-11(13)3)15(12)16(21)19(4)18-14/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTDJXDODZYXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.